2-(Dimethylamino)ethyl hydrogen carbonate

Description

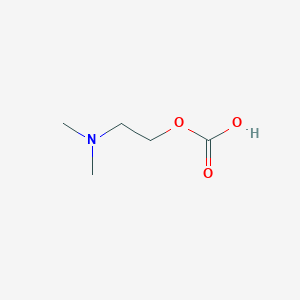

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl hydrogen carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)3-4-9-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCPNMDOCPQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598674 | |

| Record name | 2-(Dimethylamino)ethyl hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220858-97-9 | |

| Record name | 2-(Dimethylamino)ethyl hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl hydrogen carbonate can be synthesized through the reaction of dimethylaminoethanol with carbon dioxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethyl hydrogen carbonate often involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl hydrogen carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonates and amines.

Reduction: Reduction reactions can convert the carbonate ester back to the alcohol and carbon dioxide.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces carbonates and amines.

Reduction: Yields alcohols and carbon dioxide.

Substitution: Results in various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Dimethylamino)ethyl hydrogen carbonate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the formation of various functional groups through chemical transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carbonates and amines | Potassium permanganate, hydrogen peroxide |

| Reduction | Alcohols and carbon dioxide | Lithium aluminum hydride |

| Substitution | Substituted carbonates | Halides or alkoxides |

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and biochemical assays. Its ability to act as a substrate allows researchers to investigate enzyme kinetics and interactions at a molecular level.

Drug Delivery Systems

Recent studies have explored the potential of 2-(Dimethylamino)ethyl hydrogen carbonate in drug delivery systems. Its properties make it suitable for developing carriers that can release therapeutic agents in a controlled manner, enhancing the efficacy of pharmaceuticals.

Polymer Production

The compound is utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability. It contributes to the development of functional polymers with specific characteristics, such as stimuli-responsiveness in biomedical applications.

Case Study 1: Drug Delivery

A study investigated the use of 2-(Dimethylamino)ethyl hydrogen carbonate as a precursor for polymeric drug carriers. The results indicated that polymers synthesized from this compound exhibited favorable drug release profiles, demonstrating potential for targeted therapy applications.

Case Study 2: Coatings Development

Research highlighted the incorporation of this compound into coating formulations. The coatings displayed enhanced durability and resistance to environmental factors, showcasing its utility in industrial applications.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl hydrogen carbonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Contains a dimethylamino group attached to a benzoate ester.

- Reactivity: Demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a greater degree of conversion (DC) in resin cements. This is attributed to its aromatic ring and ester group, which enhance electron delocalization and stability .

- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit superior mechanical strength and chemical resistance compared to those with 2-(dimethylamino)ethyl methacrylate. However, the latter shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator .

2-Hydroxyethyl Methyl Carbonate

- Structure : A carbonate ester with a hydroxyl group (C₄H₈O₄).

- Synthesis : Produced via transesterification of dimethyl carbonate (DMC) with ethylene glycol, a process widely documented in industrial applications .

- Applications: Used as a solvent or intermediate in polymer synthesis.

Dimethyl Carbonate (DMC)

- Structure : A simple carbonate ester (C₃H₆O₃).

- Reactivity: Acts as a methylating agent in organic synthesis (e.g., transferring methyl groups to amines, as seen in ). Its non-aminated structure limits its ability to participate in acid-base interactions, unlike 2-(Dimethylamino)ethyl hydrogen carbonate .

- Industrial Use : A green solvent and precursor for polycarbonates. Its production via CO₂-derived ethylene carbonate hydrogenation highlights its sustainability advantages .

2-(Dimethylamino)ethyl Methacrylate

- Structure: Combines a methacrylate group with a dimethylaminoethyl chain.

- Polymer Chemistry: Used in resin cements but exhibits lower DC values than ethyl 4-(dimethylamino) benzoate. Its performance is highly dependent on co-initiators like DPI, which enhance radical generation and polymerization efficiency .

Key Research Findings

Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems due to its aromatic stability. However, the latter’s reactivity can be amplified with DPI, suggesting that 2-(Dimethylamino)ethyl hydrogen carbonate might similarly benefit from co-initiators . Dimethyl carbonate’s role as a methyl donor (e.g., in ) contrasts with the carbonate group in 2-(Dimethylamino)ethyl hydrogen carbonate, which may instead participate in acid-base reactions .

Structural Influences on Properties: The dimethylamino group increases basicity and solubility in polar solvents compared to non-aminated carbonates like DMC. This could make 2-(Dimethylamino)ethyl hydrogen carbonate useful in pH-sensitive applications . Hydroxyl-containing carbonates (e.g., 2-hydroxyethyl methyl carbonate) are less reactive in amine-mediated reactions due to the absence of a basic amino group .

Biological Activity

2-(Dimethylamino)ethyl hydrogen carbonate, also known by its CAS number 220858-97-9, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of 2-(Dimethylamino)ethyl hydrogen carbonate is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Research has shown that 2-(Dimethylamino)ethyl hydrogen carbonate can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of dimethylamino compounds, including 2-(Dimethylamino)ethyl hydrogen carbonate. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Toxicological Assessment : A toxicological evaluation conducted on animal models indicated low acute toxicity levels for 2-(Dimethylamino)ethyl hydrogen carbonate, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

| Compound | Antibacterial Activity (MIC µg/mL) | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 2-(Dimethylamino)ethyl hydrogen carbonate | 32 (S. aureus), 64 (E. coli) | Moderate | Low |

| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 16 (S. aureus) | High | Moderate |

| 2-(Dimethylamino)ethyl acetate | 64 (E. coli) | Low | Moderate |

Research Findings

Recent research has focused on the synthesis and modification of 2-(Dimethylamino)ethyl hydrogen carbonate to enhance its biological activity:

- Synthesis Methods : Various synthetic routes have been explored to improve yield and purity. One effective method involves the reaction of dimethylamine with ethyl chloroformate followed by carbonation .

- Pharmacological Applications : Investigations into the pharmacological applications of this compound have suggested potential roles in treating infections caused by multidrug-resistant bacteria due to its unique mechanism of action .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify proton environments (e.g., dimethylamino group at δ 2.2–2.5 ppm, carbonate carbonyl at δ 155–160 ppm) .

- FTIR : Confirm carbonate C=O stretching (~1750 cm⁻¹) and N-H/O-H vibrations (if present) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- XRD : Assess crystallinity if the compound is isolated as a solid .

How does the tertiary amine group in 2-(dimethylamino)ethyl hydrogen carbonate influence its reactivity compared to primary/secondary amines?

Advanced

The tertiary amine group enhances steric hindrance, reducing nucleophilic attack on the carbonate group. In polymerization (e.g., resin cements), tertiary amines like 2-(dimethylamino)ethyl methacrylate show lower reactivity than primary amines (e.g., ethyl 4-(dimethylamino) benzoate) due to reduced electron-donating capacity . Computational studies (DFT) can quantify charge distribution and transition states to explain these differences .

What challenges arise in achieving high purity during synthesis, and how are they addressed?

Q. Advanced

- Impurities : Unreacted dimethylaminoethanol or over-carbonated byproducts. Mitigate via gradient solvent extraction or column chromatography .

- Moisture Sensitivity : The carbonate group is prone to hydrolysis. Use anhydrous conditions and molecular sieves during synthesis .

- Catalyst Residue : Filter through Celite or chelating agents to remove metal catalysts .

Purity is validated via HPLC (≥95% area) or elemental analysis .

How can DFT calculations elucidate reaction mechanisms involving this compound?

Advanced

DFT studies model intermediates and transition states, such as:

- CO₂ insertion into the alcohol precursor.

- Stabilization of zwitterionic intermediates by the dimethylamino group .

Key metrics include activation energies (e.g., 40–60 kJ/mol for carbonate formation) and charge transfer analysis. Synchrotron X-ray data can validate computational models .

What is the role of co-initiators like diphenyliodonium hexafluorophosphate (DPI) in modifying reactivity?

Advanced

DPI acts as a photosensitizer, enhancing radical generation in photopolymerization. In resins with 2-(dimethylamino)ethyl groups, DPI increases the degree of conversion by 15–20% but is less effective than with primary amines . Methodologically, real-time FTIR monitors conversion rates under UV exposure .

How do structural features affect solubility and stability?

Q. Basic

- Solubility : The dimethylamino group improves solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding.

- Stability : The hydrogen carbonate group is hydrolytically unstable above pH 8. Storage at 4°C in dry, acidic conditions (pH 5–6) extends shelf life .

How should researchers reconcile contradictory data on optimal reaction conditions?

Q. Advanced

- Statistical Design : Use response surface methodology (RSM) to identify interactions between variables (e.g., temperature vs. catalyst loading) .

- In Situ Characterization : Operando spectroscopy (e.g., Raman) tracks intermediate species under varying conditions .

- Meta-Analysis : Compare activation energies and turnover frequencies across studies to identify consensus mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.